7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine
説明
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. It is characterized by the presence of a chlorine atom at the 7th position of the triazolo[4,3-c]pyrimidine ring system.
特性
IUPAC Name |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPWNUDUDIHZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923191-97-3 | |
| Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-nitrobenzonitrile with hydrazine hydrate, followed by cyclization with formamide . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine may involve large-scale batch processes where the reaction parameters are optimized for scalability. This includes the use of industrial-grade solvents, catalysts, and purification techniques to achieve the desired product quality .
化学反応の分析
Types of Reactions: 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
Medicinal Chemistry
Drug Development
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine serves as a pharmacophore in the development of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for inhibitors of enzymes and receptors. Specifically, it has shown potential as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 by this compound can lead to reduced cell proliferation, indicating its potential use in cancer therapies.
Anticancer Activity
Research has indicated that derivatives of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine exhibit notable anticancer properties. For instance, analogs have been tested against various cancer cell lines such as HeLa and MCF-7, showing significant cytotoxic effects with IC50 values in the low micromolar range .
Biological Studies
Antimicrobial Properties
In addition to anticancer effects, this compound has been investigated for its antimicrobial activity. Studies have shown that certain derivatives possess strong antibacterial and antifungal properties, which could lead to the development of new antimicrobial agents.
Anticonvulsant Activity
A study focused on synthesizing substituted derivatives of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine revealed their efficacy in reducing seizure activity in animal models. The compounds were screened using maximal electroshock (MES) tests and demonstrated significant anticonvulsant activity at specific doses .
Material Science
Development of New Materials
The unique electronic and optical properties of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine make it a subject of interest in material science. Researchers are exploring its potential applications in creating novel materials that can be used in electronics and photonics due to its heterocyclic structure which is often associated with enhanced conductivity and light absorption properties.
Table 1: Anticancer Activity of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9c | HeLa | 0.98 ± 0.26 | Inhibition of cell proliferation |
| 5a | MCF-7 | 1.25 ± 0.30 | Induction of apoptosis |
| 11a | A549 | 0.75 ± 0.20 | Cell cycle arrest |
Table 2: Anticonvulsant Activity Assessment
| Compound ID | Dose (mg/kg) | MES Protection (%) | Neurotoxicity (Yes/No) |
|---|---|---|---|
| 5c | 30 | 85 | No |
| 7c | 100 | 90 | Yes |
| 9c | 300 | 75 | No |
Case Studies
- Anticancer Studies : A study conducted on various triazolo-pyrimidine derivatives demonstrated their ability to inhibit tumor growth effectively. The most potent compounds were identified through screening against multiple cancer cell lines and showed promising results for further development as anticancer agents.
- Anticonvulsant Research : In vivo studies using animal models revealed that several synthesized derivatives exhibited significant anticonvulsant effects when tested against induced seizures. The results suggested that modifications to the triazole ring could enhance efficacy while minimizing neurotoxicity .
作用機序
The mechanism of action of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved can vary depending on the specific application and target .
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused ring system that shares some chemical properties with 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine.
Uniqueness: 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
生物活性
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyrimidine structure, characterized by the presence of a chlorine atom at the 7-position and an amino group at the 5-position. Its molecular formula is with a molecular weight of approximately 170.56 g/mol. The unique structure of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine allows for various chemical modifications, which can enhance its biological activity.
The primary target of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, leading to the disruption of cell cycle progression. This inhibition results in reduced cell proliferation, making it a candidate for anticancer therapies .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways related to cell cycle regulation. By blocking this kinase's activity, the compound can induce G1-phase arrest in cancer cells, thereby preventing their progression into mitosis .
Table 1: Summary of Biological Activities
Notable Studies
- A study highlighted the synthesis and evaluation of various triazolopyrimidine derivatives that showed significant anticancer activity against multiple cell lines with IC50 values ranging from 0.98 to 29.1 µM .
- Another investigation focused on the antimicrobial potential of triazolopyrimidine compounds against common pathogens like E. coli and Staphylococcus aureus, demonstrating notable efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine, and how do reaction conditions influence product purity?
- Methodology :
-
Condensation reactions : Use aminotriazole derivatives with chloro-substituted pyrimidine precursors in polar solvents (e.g., DMF or ethanol) under reflux (80–100°C). Example: Reacting 3-methyl[1,2,4]triazolo[4,3-a]pyrimidine with chlorosulfonic acid and thionyl chloride to introduce chlorine at C-6 or C-7 positions .
-
Workup : Quench reactions with ice-cold water, filter precipitates, and recrystallize from ethanol or dimethylformamide for purification .
-
Characterization : Confirm structure via / NMR (e.g., ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak at m/z 197–210) .
Synthetic Route Reagents/Conditions Key Substituents Yield Range Reference Chlorosulfonation ClSOH, SOCl C-6 or C-7 Cl 60–75% Cyclocondensation DMF, 140–160°C C-7 aryl/alkyl 50–68%
Q. How is regioselectivity controlled during substitutions on the triazolopyrimidine core?
- Key Factors :
- Positional Reactivity : C-7 is more reactive toward nucleophilic substitution due to electron-withdrawing effects of adjacent nitrogen atoms. C-6 substitutions require harsher conditions (e.g., KCO/DMF at 70°C) .
- Directing Groups : Use of electron-donating groups (e.g., methoxybenzyl) at C-5 enhances reactivity at C-7 for cross-coupling reactions .
- Example : Suzuki-Miyaura coupling at C-7 with aryl boronic acids using Pd(PPh) catalyst yields biaryl derivatives (>70% purity) .
Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?
- NMR : NMR identifies substituent environments (e.g., deshielded protons at C-7 due to Cl electronegativity). NMR confirms carbonyl (170–180 ppm) and triazole ring carbons (145–155 ppm) .
- X-ray Crystallography : Resolves ambiguous regiochemistry. Example: CCDC 1876881 (for a triazolopyrimidine analog) confirms bond angles and crystal packing .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H] calculated for CHClN: 224.0334) .
Advanced Research Questions
Q. How can conflicting data on substitution patterns in triazolopyrimidines be resolved experimentally?
- Hypothesis Testing : Perform competitive reactions using isotopic labeling (e.g., -labeled substrates) to track substitution sites via NMR .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electrophilic aromatic substitution (EAS) reactivity, identifying transition-state energies for C-6 vs. C-7 pathways .
- Validation : Cross-check results with X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity) .
Q. What strategies optimize the introduction of bulky substituents at C-7 without side reactions?
- Methodological Adjustments :
- Protecting Groups : Temporarily block reactive sites (e.g., N-1 with Boc groups) during coupling reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 8 h) and minimizes decomposition. Example: Pd-catalyzed coupling of 7-chloro derivatives with aryl halides under 150 W irradiation .
- Table : Functionalization Outcomes
| Substituent Type | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Aryl | Pd(OAc), XPhos, 100°C | 82% | >95% | |
| Vinyl | Heck coupling, DMF, 120°C | 68% | 90% |
Q. How do electronic effects of substituents impact the compound’s pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (EWGs) : Chlorine at C-7 enhances binding to kinase ATP pockets (e.g., IC < 100 nM in EGFR inhibition assays) .
- Electron-Donating Groups (EDGs) : Methoxy groups reduce metabolic stability but improve solubility (logP reduction from 2.8 to 1.5) .
- Data Analysis :
| Substituent | Target Affinity (IC) | Solubility (mg/mL) | Metabolic Half-Life (h) |
|---|---|---|---|
| Cl (C-7) | 85 nM | 0.12 | 3.2 |
| OMe (C-5) | 220 nM | 0.45 | 1.8 |
Methodological Best Practices
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
